molecular formula C9H12N2 B1364850 Cyclopropyl(pyridin-2-yl)methanamine CAS No. 535925-68-9

Cyclopropyl(pyridin-2-yl)methanamine

Cat. No.: B1364850
CAS No.: 535925-68-9
M. Wt: 148.2 g/mol
InChI Key: PFYIHZIVTALTCS-UHFFFAOYSA-N
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Description

Cyclopropyl(pyridin-2-yl)methanamine is an organic compound that features a cyclopropyl group attached to a pyridin-2-ylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(pyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with pyridine-2-carbaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like copper catalysts or hypervalent iodine.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Copper catalysts, hypervalent iodine, and water under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a suitable base.

Major Products:

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: this compound derivatives.

    Substitution: Functionalized this compound compounds.

Scientific Research Applications

Cyclopropyl(pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Cyclopropyl(pyridin-2-yl)methanamine can be compared with similar compounds such as:

    Pyridin-2-ylmethanamine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    Cyclopropylamine: Lacks the pyridin-2-yl group, leading to different biological activities and applications.

    Pyridin-2-yl-methanones: Oxidized derivatives with distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYIHZIVTALTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397921
Record name cyclopropyl(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535925-68-9
Record name cyclopropyl(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized according to method G, utilizing Mg powder (240 mg, 10 mmol), bromocyclopropane (1.21 g, 10 mmol), picolinonitrile (520 mg, 5 mmol) and
[Compound]
Name
Mg
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Three

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